(3,5,7-Trifluoroadamantan-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5,7-Trifluoroadamantan-1-yl)methanamine is a fluorinated derivative of adamantane, a compound known for its rigid, diamond-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,7-Trifluoroadamantan-1-yl)methanamine typically involves the fluorination of adamantane derivatives. One common method includes the use of Ishikawa’s reagent, a fluorinating agent, to introduce fluorine atoms into the adamantane structure . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and minimize by-products, ensuring the compound’s suitability for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5,7-Trifluoroadamantan-1-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as ureas and amides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Fluoroanilines: Used in the synthesis of ureas from this compound.
Diphenylphosphoryl Azide: Utilized in the preparation of isocyanates from carboxylic acid derivatives.
Major Products
Wissenschaftliche Forschungsanwendungen
(3,5,7-Trifluoroadamantan-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of advanced materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of (3,5,7-Trifluoroadamantan-1-yl)methanamine involves its interaction with specific molecular targets. The compound’s fluorinated adamantane structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantan-1-yl(phenyl)methanamine: A non-fluorinated derivative with similar structural features.
1-(Adamantan-1-yl)-1-(3,5-difluorophenyl)methanamine: Another fluorinated adamantane derivative with different substitution patterns.
Uniqueness
(3,5,7-Trifluoroadamantan-1-yl)methanamine stands out due to the specific positioning of the fluorine atoms, which enhances its chemical stability and lipophilicity. This unique structure makes it more effective in certain applications compared to its non-fluorinated or differently fluorinated counterparts.
Eigenschaften
Molekularformel |
C11H16F3N |
---|---|
Molekulargewicht |
219.25 g/mol |
IUPAC-Name |
(3,5,7-trifluoro-1-adamantyl)methanamine |
InChI |
InChI=1S/C11H16F3N/c12-9-1-8(7-15)2-10(13,4-9)6-11(14,3-8)5-9/h1-7,15H2 |
InChI-Schlüssel |
FMJZSHMOFHKFRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.